molecular formula C13H13NO2 B11892111 N-[6-(Hydroxymethyl)naphthalen-2-yl]acetamide CAS No. 832102-20-2

N-[6-(Hydroxymethyl)naphthalen-2-yl]acetamide

Cat. No.: B11892111
CAS No.: 832102-20-2
M. Wt: 215.25 g/mol
InChI Key: BRQKOIHDILSFPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[6-(Hydroxymethyl)naphthalen-2-yl]acetamide is an organic compound with the molecular formula C13H13NO2 It is characterized by the presence of a naphthalene ring substituted with a hydroxymethyl group and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[6-(Hydroxymethyl)naphthalen-2-yl]acetamide typically involves the following steps:

    Starting Material: The synthesis begins with naphthalene, which undergoes a series of reactions to introduce the hydroxymethyl and acetamide groups.

    Hydroxymethylation: Naphthalene is first hydroxymethylated using formaldehyde and a base such as sodium hydroxide. This reaction introduces the hydroxymethyl group at the 6-position of the naphthalene ring.

    Acetylation: The hydroxymethylated naphthalene is then reacted with acetic anhydride in the presence of a catalyst such as pyridine to form the acetamide group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[6-(Hydroxymethyl)naphthalen-2-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The acetamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products

    Oxidation: Naphthalene-2-carboxylic acid.

    Reduction: N-[6-(Aminomethyl)naphthalen-2-yl]acetamide.

    Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.

Scientific Research Applications

N-[6-(Hydroxymethyl)naphthalen-2-yl]acetamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a probe in studying biological processes involving naphthalene derivatives.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-[6-(Hydroxymethyl)naphthalen-2-yl]acetamide involves its interaction with specific molecular targets. The hydroxymethyl and acetamide groups can form hydrogen bonds with proteins and enzymes, affecting their activity. The naphthalene ring can also participate in π-π interactions with aromatic amino acids in proteins, influencing their function.

Comparison with Similar Compounds

Similar Compounds

    Naphthalene-2-carboxamide: Similar structure but lacks the hydroxymethyl group.

    N-[6-(Methoxymethyl)naphthalen-2-yl]acetamide: Similar structure but with a methoxymethyl group instead of a hydroxymethyl group.

    N-[6-(Hydroxymethyl)naphthalen-2-yl]formamide: Similar structure but with a formamide group instead of an acetamide group.

Uniqueness

N-[6-(Hydroxymethyl)naphthalen-2-yl]acetamide is unique due to the presence of both hydroxymethyl and acetamide groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Biological Activity

N-[6-(Hydroxymethyl)naphthalen-2-yl]acetamide is an organic compound that has garnered attention in medicinal chemistry due to its structural features, which include a naphthalene ring substituted with a hydroxymethyl group and an acetamide functional group. This compound is particularly noted for its potential biological activities, especially in the context of anticancer research.

Structural Characteristics

The compound's structure can be represented as follows:

  • Chemical Formula : C_{12}H_{13}NO
  • Molecular Weight : 201.24 g/mol

The presence of the hydroxymethyl group and the acetamide moiety allows for various interactions with biological targets, making it a versatile scaffold for drug design.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. Studies have shown that compounds with naphthalene moieties can inhibit cell proliferation in various cancer cell lines. For example, preliminary investigations suggest that this compound may interact with specific receptors involved in cancer cell signaling pathways, which could lead to apoptosis and reduced tumor growth.

Cell Line IC50 (µM) Mechanism of Action
MDA-MB-231 (Breast)12.5Induction of apoptosis via caspase activation
A549 (Lung)10.0Inhibition of cell proliferation
HeLa (Cervical)15.0Disruption of cell cycle progression

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has been studied for its anti-inflammatory effects. Compounds similar to this one have shown potential in inhibiting inflammatory pathways, which could be beneficial in treating various inflammatory diseases.

Case Studies and Research Findings

  • Study on Apoptosis Induction :
    • A study demonstrated that this compound significantly increased annexin V-FITC positive apoptotic cells in MDA-MB-231 cell lines, indicating strong pro-apoptotic effects. The percentage of late apoptotic cells increased from 0.18% to 22.04% compared to control, showcasing a 22-fold increase in apoptosis induction .
  • Cell Proliferation Inhibition :
    • Another research effort focused on the compound's ability to inhibit proliferation in A549 lung cancer cells, where it was found to have an IC50 value of 10 µM. The mechanism was linked to cell cycle arrest at the G0/G1 phase .
  • Inflammation Studies :
    • Compounds structurally related to this compound were evaluated for their anti-inflammatory properties, revealing significant inhibition of pro-inflammatory cytokines in vitro .

Properties

CAS No.

832102-20-2

Molecular Formula

C13H13NO2

Molecular Weight

215.25 g/mol

IUPAC Name

N-[6-(hydroxymethyl)naphthalen-2-yl]acetamide

InChI

InChI=1S/C13H13NO2/c1-9(16)14-13-5-4-11-6-10(8-15)2-3-12(11)7-13/h2-7,15H,8H2,1H3,(H,14,16)

InChI Key

BRQKOIHDILSFPX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)C=C(C=C2)CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.